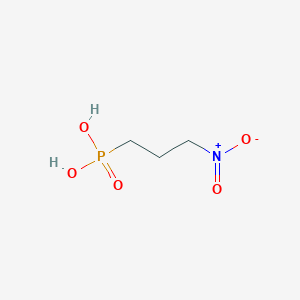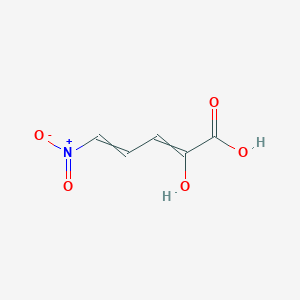
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C₄H₄BrF₆. This compound is notable for its unique structure, which includes both bromine and multiple fluorine atoms. It is used as a building block in organic synthesis, particularly in the preparation of other fluorinated compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves the reaction of 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide. This reaction yields 1,1,2-trifluoro-1,3-butadiene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of phase-transfer catalysis and strong bases like potassium hydroxide is common in the synthesis of similar fluorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions.
Common Reagents and Conditions
Potassium Hydroxide (KOH): Used in the preparation of 1,1,2-trifluoro-1,3-butadiene.
Tetrabutylammonium Bromide: Acts as a phase-transfer catalyst in the synthesis reactions.
Major Products Formed
1,1,2-Trifluoro-1,3-butadiene: Formed via the reaction of 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex fluorinated compounds.
Material Science: In the development of new materials with unique properties due to the presence of fluorine atoms.
Pharmaceutical Research:
Wirkmechanismus
The mechanism of action for 2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom can be readily substituted by nucleophiles, while the fluorine atoms contribute to the compound’s stability and reactivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1,2-trifluoro-1-butene: A closely related compound used in similar synthetic applications.
1,1,2-Trifluoro-1,3-butadiene: A product formed from the reaction of 4-bromo-1,1,2-trifluoro-1-butene.
Uniqueness
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to its combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability characteristics. This makes it a valuable building block in the synthesis of various fluorinated compounds .
Eigenschaften
CAS-Nummer |
163773-91-9 |
|---|---|
Molekularformel |
C5H3BrF6 |
Molekulargewicht |
256.97 g/mol |
IUPAC-Name |
4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)but-2-ene |
InChI |
InChI=1S/C5H3BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h1H,2H2 |
InChI-Schlüssel |
QTLNFAPTIXFPCH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(C(F)(F)F)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
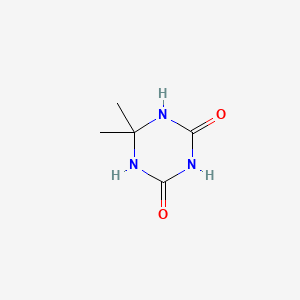
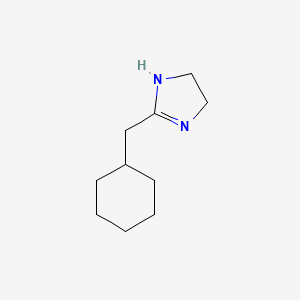
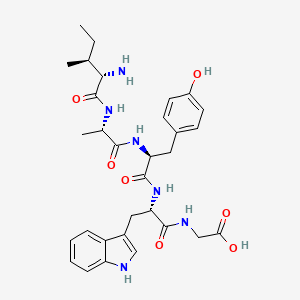
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)

![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
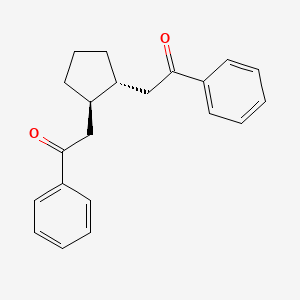
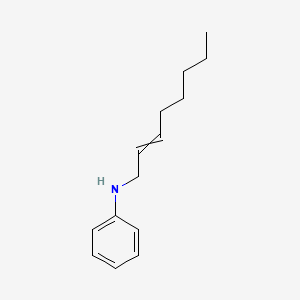
![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
